molecular formula C8H9NO2S B2947712 2-(2-Aminophenylthio)acetic acid CAS No. 94-56-4

2-(2-Aminophenylthio)acetic acid

Cat. No.: B2947712
CAS No.: 94-56-4
M. Wt: 183.23
InChI Key: UQDYTUWNBVAHEE-UHFFFAOYSA-N
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Description

2-(2-Aminophenylthio)acetic acid is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenylthio)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The general reaction scheme is as follows:

  • Dissolve 2-aminothiophenol in a suitable solvent such as ethanol.
  • Add chloroacetic acid to the solution.
  • Introduce sodium hydroxide to the mixture to initiate the reaction.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the mixture and acidify with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

    Oxidation: Nitro-2-(2-aminophenylthio)acetic acid.

    Reduction: 2-(2-Aminophenylthio)ethylamine.

    Substitution: 4-Bromo-2-(2-aminophenylthio)acetic acid.

Scientific Research Applications

2-(2-Aminophenylthio)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Similar structure but lacks the thio group.

    2-Aminothiophenol: Similar structure but lacks the acetic acid moiety.

    2-(2-Nitrophenylthio)acetic acid: Similar structure but with a nitro group instead of an amino group.

Uniqueness

2-(2-Aminophenylthio)acetic acid is unique due to the presence of both an amino group and a thioacetic acid moiety. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDYTUWNBVAHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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